molecular formula C13H15NO6 B14518780 (2S)-2-[(4-Nitrobenzoyl)oxy]hexanoic acid CAS No. 62782-64-3

(2S)-2-[(4-Nitrobenzoyl)oxy]hexanoic acid

Cat. No.: B14518780
CAS No.: 62782-64-3
M. Wt: 281.26 g/mol
InChI Key: YWCHJZVOAKWDLD-NSHDSACASA-N
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Description

(2S)-2-[(4-Nitrobenzoyl)oxy]hexanoic acid is an organic compound characterized by the presence of a nitrobenzoyl group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-Nitrobenzoyl)oxy]hexanoic acid typically involves the esterification of hexanoic acid with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-Nitrobenzoyl)oxy]hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester linkage can be hydrolyzed under acidic or basic conditions to yield hexanoic acid and 4-nitrobenzoic acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 4-Aminobenzoyl hexanoic acid.

    Reduction: Hexanoic acid and 4-nitrobenzoic acid.

    Substitution: Various substituted benzoyl hexanoic acids depending on the nucleophile used.

Scientific Research Applications

(2S)-2-[(4-Nitrobenzoyl)oxy]hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-Nitrobenzoyl)oxy]hexanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester linkage allows the compound to be hydrolyzed, releasing active moieties that can participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(4-Aminobenzoyl)oxy]hexanoic acid: Similar structure but with an amino group instead of a nitro group.

    (2S)-2-[(4-Methylbenzoyl)oxy]hexanoic acid: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

(2S)-2-[(4-Nitrobenzoyl)oxy]hexanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in specific reactions that are not possible with other substituents, making this compound valuable for targeted applications.

Properties

CAS No.

62782-64-3

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

(2S)-2-(4-nitrobenzoyl)oxyhexanoic acid

InChI

InChI=1S/C13H15NO6/c1-2-3-4-11(12(15)16)20-13(17)9-5-7-10(8-6-9)14(18)19/h5-8,11H,2-4H2,1H3,(H,15,16)/t11-/m0/s1

InChI Key

YWCHJZVOAKWDLD-NSHDSACASA-N

Isomeric SMILES

CCCC[C@@H](C(=O)O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCCC(C(=O)O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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